N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide is a compound belonging to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields the corresponding oxadiazole derivatives, which are then acylated with acid chlorides such as 4-methoxybenzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antiviral agent.
Material Science: The compound is used in the development of high-energy materials and energetic molecules.
Industry: The compound finds applications in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1,2,4-oxadiazole-2-amine
- 5-(3-nitrophenyl)-1,2,4-oxadiazole-2-amine
- N-(4-methoxybenzylidene)aniline
Uniqueness
N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O4/c1-12-4-3-5-15(10-12)24-11-16(22)19-18-20-17(25-21-18)13-6-8-14(23-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,21,22) |
InChI Key |
VUTUPAHZINXVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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